(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(methoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid
CAS No.: 1135201-25-0
Cat. No.: VC2295402
Molecular Formula: C18H23NO7
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1135201-25-0 |
|---|---|
| Molecular Formula | C18H23NO7 |
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | (2S,4S)-4-(4-methoxycarbonylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C18H23NO7/c1-18(2,3)26-17(23)19-10-13(9-14(19)15(20)21)25-12-7-5-11(6-8-12)16(22)24-4/h5-8,13-14H,9-10H2,1-4H3,(H,20,21)/t13-,14-/m0/s1 |
| Standard InChI Key | UCMPQDOFNHHSGW-KBPBESRZSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=C(C=C2)C(=O)OC |
| SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=C(C=C2)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=C(C=C2)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Configuration and Identification
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(methoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid is an organic compound with well-defined stereochemistry, specifically at the 2 and 4 positions of its pyrrolidine ring system. The compound is identified by CAS registry number 1135201-25-0, providing a unique identifier within chemical databases and literature. The molecular formula is C18H23NO7, corresponding to a molecular weight of 365.4 g/mol, which places it in the medium-range molecular weight category for organic compounds.
The complete IUPAC name, (2S,4S)-4-(4-methoxycarbonylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid, explicitly details the stereochemistry and functional groups present in the molecule. This systematic naming is critical for unambiguous identification in scientific literature and chemical databases.
Structural Features and Functional Groups
The compound contains several important functional groups that define its chemical behavior:
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A pyrrolidine ring core with defined (2S,4S) stereochemistry
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A tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen
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A carboxylic acid group at the 2-position of the pyrrolidine ring
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A 4-methoxycarbonylphenoxy substituent at the 4-position of the pyrrolidine ring
The Standard InChI notation for this compound (InChI=1S/C18H23NO7/c1-18(2,3)26-17(23)19-10-13(9-14(19)15(20)21)25-12-7-5-11(6-8-12)16(22)24-4/h5-8,13-14H,9-10H2,1-4H3,(H,20,21)/) provides a standardized representation of its structure that can be used for computational analysis and database searching.
Physical and Chemical Properties
Physical Characteristics
The physical properties of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(methoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid are typical of complex organic molecules with multiple functional groups. The compound is generally supplied as a solid with physical characteristics that reflect its molecular structure.
Table 1: Physical properties of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(methoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid
| Property | Value |
|---|---|
| Physical State | Solid |
| Molecular Weight | 365.4 g/mol |
| Formula | C18H23NO7 |
| CAS Number | 1135201-25-0 |
Chemical Reactivity
The chemical reactivity of this compound is primarily determined by its functional groups. The carboxylic acid at the 2-position of the pyrrolidine ring can participate in esterification reactions and form amide bonds, which is particularly valuable in peptide synthesis and pharmaceutical development. The Boc protecting group on the pyrrolidine nitrogen is base-stable but acid-labile, which provides selective deprotection strategies during multi-step syntheses.
The 4-methoxycarbonylphenoxy group at the 4-position of the pyrrolidine ring contains an ester functionality that can undergo hydrolysis, transesterification, or reduction depending on the reaction conditions. This reactivity profile makes the compound versatile as a synthetic intermediate.
Synthesis and Production
Synthetic Routes
Applications and Research Uses
Role in Organic Synthesis
The primary application of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(methoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid appears to be as an intermediate in the synthesis of more complex molecules. The specific stereochemistry and functionalization pattern make it valuable for building structurally defined molecules with potential biological activity.
The compound's functionality enables it to serve as a building block for:
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Peptidomimetics and modified peptides
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Small molecule drug candidates
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Complex natural product analogs
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Stereochemically defined molecular scaffolds
| Supplier | Product ID | Packaging Options | Notes |
|---|---|---|---|
| Vulcan Chem | VC2295402 | Various (likely 1g, 5g) | For research use only |
Comparison with Structurally Related Compounds
Structural Analogs
There are several structurally related compounds that differ in the position or nature of substituents on the phenoxy group. These include:
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(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(methoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid (CAS: 1354486-19-3) - with the methoxycarbonyl group at the 2-position of the phenoxy ring
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(2S,4S)-1-(tert-Butoxycarbonyl)-4-[3-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylic acid (CAS: 1354486-74-0) - with an ethoxycarbonyl group at the 3-position of the phenoxy ring
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(2S,4S)-1-(tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid (CAS: 147266-79-3) - lacking the methoxycarbonyl group on the phenoxy moiety
Table 3: Comparison of related pyrrolidine derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Position of Substitution |
|---|---|---|---|---|
| (2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(methoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid | 1135201-25-0 | C18H23NO7 | 365.4 | 4-position |
| (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(methoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid | 1354486-19-3 | C18H23NO7 | 365.38 | 2-position |
| (2S,4S)-1-(tert-Butoxycarbonyl)-4-[3-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylic acid | 1354486-74-0 | C19H25NO7 | Not specified | 3-position |
Structural Variations and Their Impact
The position of substitution on the phenoxy ring (2-, 3-, or 4-position) likely affects the spatial orientation of the molecule and potentially its reactivity and biological properties. These positional isomers may exhibit different biological activities based on their structural variations.
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